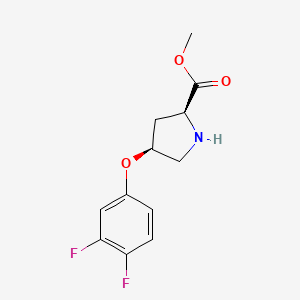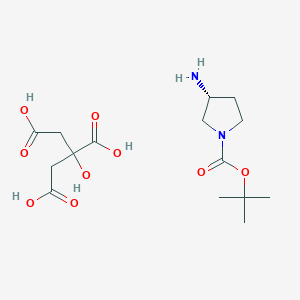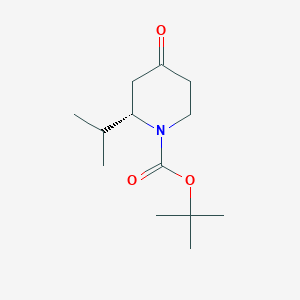
tert-Butyl (2S)-2-isopropyl-4-oxopiperidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a catalyst . The exact synthesis method for this specific compound would likely depend on the starting materials and desired yield .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction, FT-IR, 1H & 13C NMR, and LCMS . These techniques allow for the determination of the compound’s molecular geometry, bond lengths, and angles .Chemical Reactions Analysis
The tert-butyl group in chemistry has unique reactivity patterns. It’s often used in chemical transformations due to its crowded nature, which can influence the course of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, tert-butyl compounds are often highly dipolar and are strong hydrogen bond acids and bases .Applications De Recherche Scientifique
Chemical Transformations
The tert-butyl group in this compound is known for its unique reactivity pattern, which is often used in various chemical transformations . The crowded nature of the tert-butyl group can elicit characteristic applications, making it a valuable component in synthetic organic chemistry .
Biosynthetic Pathways
The tert-butyl group also plays a significant role in biosynthetic pathways . Its unique reactivity pattern and crowded nature can influence the biosynthesis of various organic compounds, contributing to the diversity and complexity of biochemical processes .
Biodegradation Pathways
In addition to its role in biosynthesis, the tert-butyl group is also implicated in biodegradation pathways . It can influence how organic compounds are broken down in biological systems, affecting the overall efficiency and outcomes of biodegradation processes .
Biocatalytic Processes
The tert-butyl group’s unique properties can be harnessed in biocatalytic processes . Its reactivity and structural characteristics can enhance the performance of biocatalysts, potentially leading to more efficient and sustainable biotechnological applications .
NMR Studies of Macromolecular Complexes
The tert-butyl group has been evaluated as a probe for NMR studies of macromolecular complexes . Its high mobility and sensitivity make it a powerful tool for analyzing large biomolecular assemblies, even at nanomolar concentrations .
Neurotransmitter Release Studies
The tert-butyl group has been used to tag proteins involved in neurotransmitter release . This strategy has facilitated the study of presynaptic complexes and their role in neurotransmitter release, providing valuable insights into neuronal communication .
Synthesis of Tertiary Butyl Esters
The compound can be used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method has been developed using flow microreactor systems, enabling a straightforward and sustainable synthesis of tertiary butyl esters .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2S)-4-oxo-2-propan-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHRUAIXGSWYPC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2S)-2-isopropyl-4-oxopiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



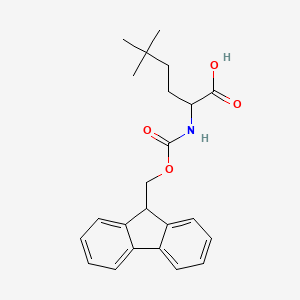


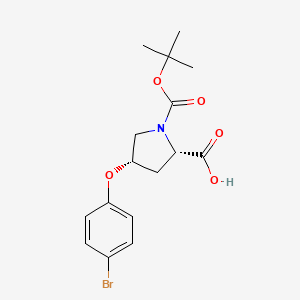
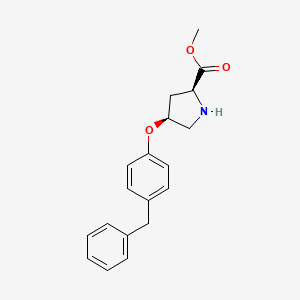


![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091446.png)




